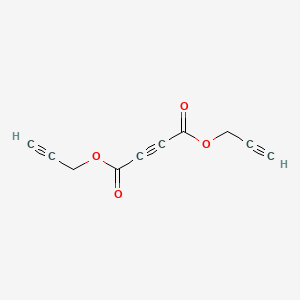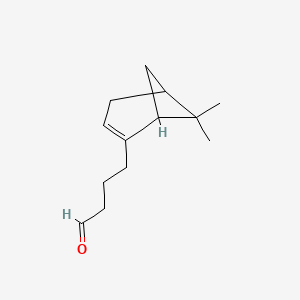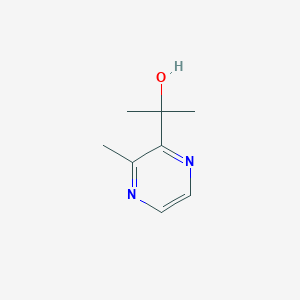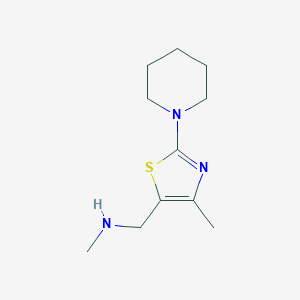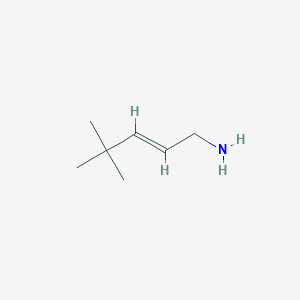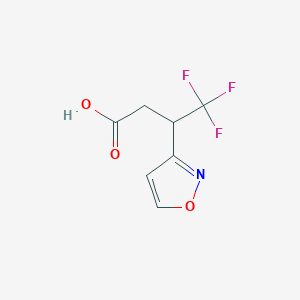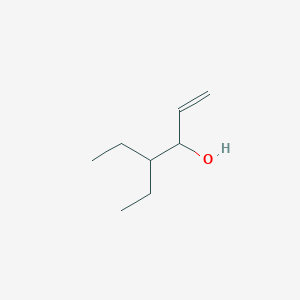
4-Ethylhex-1-en-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylhex-1-en-3-ol is an organic compound with the molecular formula C8H16O. It is a member of the class of compounds known as alkenols, which are alkenes substituted with a hydroxyl group. This compound is characterized by the presence of an ethyl group at the fourth carbon, a double bond between the first and second carbons, and a hydroxyl group at the third carbon.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylhex-1-en-3-ol can be synthesized through various methods. One common approach involves the selective hydrogenation of 4-ethylhex-1-yn-3-ol. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under mild conditions to achieve the desired alkenol product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to balance conversion rates and selectivity, often involving temperatures around 60°C and high substrate-to-catalyst ratios .
化学反应分析
Types of Reactions
4-Ethylhex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 4-ethylhexan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 4-Ethylhex-1-en-3-one or 4-ethylhex-1-en-3-al.
Reduction: 4-Ethylhexan-3-ol.
Substitution: 4-Ethylhex-1-en-3-yl chloride or bromide.
科学研究应用
4-Ethylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用机制
The mechanism of action of 4-Ethylhex-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond provides a site for addition reactions, allowing the compound to participate in various chemical transformations.
相似化合物的比较
Similar Compounds
4-Ethylhex-1-yn-3-ol: Similar structure but with a triple bond instead of a double bond.
4-Ethylhexan-3-ol: Similar structure but with a saturated carbon chain.
4-Methylhex-1-en-3-ol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethylhex-1-en-3-ol is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
4-ethylhex-1-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h6-9H,3-5H2,1-2H3 |
InChI 键 |
PPKXILSKGNFPCI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


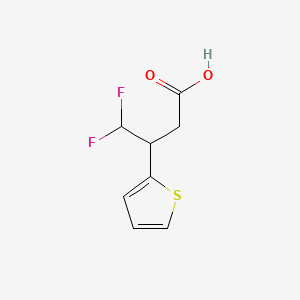

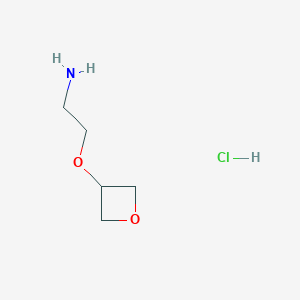
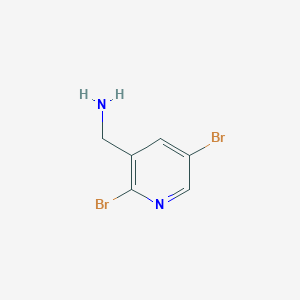
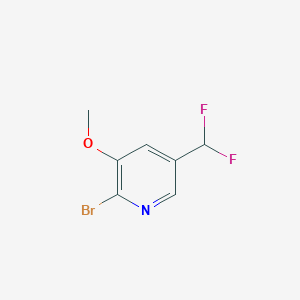
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

